molecular formula C13H13ClN2O B561089 2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE CAS No. 19686-26-1

2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE

Cat. No.: B561089
CAS No.: 19686-26-1
M. Wt: 248.71
InChI Key: SHHTZAIHGFNPTK-UHFFFAOYSA-N
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Description

2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 19686-26-1) is a heterocyclic compound with a molecular formula of C₁₃H₁₃ClN₂O and an average molecular mass of 248.71 g/mol . Its structure features a pyridoindole core fused with a partially saturated tetrahydropyridine ring, substituted with an acetyl group at the 2-position and a chlorine atom at the 8-position. This compound is industrially relevant, available in high purity (≥99%) for applications in agrochemicals, pharmaceuticals, and chemical intermediates .

Properties

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8(17)16-5-4-13-11(7-16)10-6-9(14)2-3-12(10)15-13/h2-3,6,15H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHTZAIHGFNPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651937
Record name 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19686-26-1
Record name 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyridine Ring: The chlorinated indole is reacted with a suitable pyridine precursor under basic conditions to form the fused pyridoindole structure.

    Attachment of the Ethanone Group: The final step involves the acylation of the indole nitrogen with an ethanone derivative, such as acetyl chloride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole family, which includes derivatives with varying substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural Analogs of 2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Compound Name Substituents CAS Number Molecular Formula Molecular Mass (g/mol) Key Applications/Notes
This compound 2-acetyl, 8-Cl 19686-26-1 C₁₃H₁₃ClN₂O 248.71 Pharmaceutical intermediates, agrochemicals
2-Acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2-acetyl, 8-CH₃ 524002-87-7 C₁₄H₁₆N₂O 228.29 (calculated*) Industrial-grade synthesis
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2-CH₃, 8-Br 5055-01-6 C₁₂H₁₃BrN₂ 281.16 (calculated*) Research chemicals
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2-CH₃ 5094-12-2 C₁₂H₁₄N₂ 186.26 (calculated*) Pharmaceutical intermediates
1-(1,3,4,5-Tetrahydropyrido[4,3-b]indol-2-yl)ethanone 2-acetyl (no halogen) 312505-10-5 C₁₃H₁₄N₂O 214.27 Safety data available

Notes:

  • *Calculated masses are based on substituent adjustments where exact data was unavailable in the evidence.
  • Chlorine (Cl) and bromine (Br) substituents increase molecular mass and lipophilicity compared to methyl (CH₃) groups.

Key Differences and Implications:

Bromine (in 5055-01-6) introduces steric bulk and higher molecular weight, which may influence binding affinity in receptor-ligand interactions .

Synthetic and Industrial Relevance :

  • The acetyl group at the 2-position (common in 19686-26-1 and 524002-87-7) likely stabilizes the molecule through conjugation, making it a preferred intermediate in pharmaceutical synthesis .
  • Industrial-grade derivatives (e.g., 524002-87-7) are produced at scale (25 kg/drum) for agrochemical and pesticide manufacturing .

Safety and Handling :

  • Safety data sheets for 312505-10-5 highlight precautions for handling reactive intermediates, including the use of personal protective equipment (PPE) and adherence to GHS guidelines .

Biological Activity

2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS No. 19686-26-1) is a compound of increasing interest due to its potential biological activities. Its molecular formula is C13H13ClN2O, with a molecular weight of 248.71 g/mol. This compound belongs to the class of indole derivatives, which are known for a variety of pharmacological properties.

  • Molecular Formula : C13H13ClN2O
  • Molecular Weight : 248.71 g/mol
  • CAS Number : 19686-26-1

Synthesis

The synthesis of this compound typically involves the reaction of 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with acetic anhydride under controlled conditions. This process yields the desired compound with a reported yield of approximately 81% under optimal conditions in dichloromethane at ambient temperatures .

Anticancer Properties

Several studies have indicated that derivatives of pyridoindoles exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often target specific kinases involved in cancer cell proliferation and survival pathways. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects

Research has shown that indole derivatives can provide neuroprotective benefits:

  • Neuroprotection Mechanism : The compound may exert its effects by modulating neurotransmitter levels or by acting on specific receptors associated with neurodegenerative diseases .

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties:

  • Activity Spectrum : Some studies report activity against various bacterial strains, indicating potential use as antimicrobial agents .

Study 1: Anticancer Efficacy

A study published in Organic Letters explored the anticancer efficacy of various indole derivatives including this compound. The results demonstrated that this compound exhibited cytotoxicity against several cancer cell lines (e.g., HeLa and A549), with IC50 values indicating effective inhibition of cell growth .

Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that it significantly reduced cell death and improved cell viability through modulation of oxidative stress markers .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of kinase pathwaysOrganic Letters
NeuroprotectiveModulation of neurotransmittersMDPI Review
AntimicrobialActivity against bacterial strainsBOC Sciences

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with cyclic ketones. For example, (2-fluoro-4-methoxyphenyl)hydrazine hydrochloride reacts with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions to form the pyridoindole core. Acetylation at the 2-position and chlorination at the 8-position follow, requiring precise stoichiometric control to avoid over-functionalization. Reaction progress is monitored via UPLC-MS (e.g., tR = 1.31 min) and ESI-MS for intermediate validation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • UPLC-MS : For retention time (tR) and molecular ion confirmation (e.g., m/z 205.1 [M+H]<sup>+</sup> observed vs. calculated).
  • <sup>1</sup>H/<sup>13</sup>C NMR : To resolve the acetyl group (δ ~2.1 ppm for CH3) and tetrahydro-pyridoindole ring protons (δ 1.5–3.5 ppm).
  • XRD or NOESY : For resolving stereochemical ambiguities in the fused ring system .

Q. How can researchers ensure purity during synthesis, given the risk of by-products?

  • Methodological Answer : By-products like 6-chloro-8-methoxy analogs (observed in similar syntheses) are minimized via temperature-controlled cyclization (50–60°C) and purified using preparative HPLC with C18 columns. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, using polar aprotic solvents (e.g., DMF) enhances cyclization rates.
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR to pinpoint rate-limiting steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for chlorination/acetylation steps, guiding reagent selection .

Q. What strategies address contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference datasets from independent studies (e.g., binding assays vs. cellular efficacy) to identify confounding variables (e.g., assay pH, cell line variability).
  • Structural Reanalysis : Use X-ray crystallography to verify if discrepancies arise from conformational differences (e.g., axial vs. equatorial acetyl orientation) .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

  • Methodological Answer :

  • Analog Synthesis : Replace the 8-chloro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess electronic effects on bioactivity.
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to correlate substituent size/position with target binding (e.g., serotonin receptors). Validate predictions via competitive radioligand assays .

Q. What advanced techniques elucidate the compound’s physical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • DSC/TGA : Determine melting point decomposition and thermal stability.
  • Solubility Parameterization : Use Hansen solubility parameters in varied solvents (e.g., logP via shake-flask method).
  • Forced Degradation Studies : Expose to UV light, acidic/basic conditions, and oxidizers (H2O2) to identify degradation pathways .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., divergent bioactivity reports), replicate experiments under standardized conditions and validate analytical methods via inter-laboratory comparisons .
  • Safety and Compliance : Adhere to ISO 17025 for lab protocols, particularly when handling chlorinated intermediates (e.g., PPE, fume hoods) .

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